molecular formula C25H23F3N4O4S B2450963 (2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 2377151-10-3

(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide

Cat. No.: B2450963
CAS No.: 2377151-10-3
M. Wt: 532.54
InChI Key: DKFYGSWCJGXEJY-QFIPXVFZSA-N
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Description

ZL0580 is a small molecule compound known for its role in the epigenetic suppression of Human Immunodeficiency Virus (HIV). It is a structurally close analog of ZL0590 and selectively binds to the BD1 domain of the Bromodomain-containing protein 4 (BRD4). This binding inhibits Tat transactivation and transcription elongation, leading to the suppression of HIV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZL0580 involves structure-guided drug design, targeting the BD1 domain of BRD4. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of protecting groups and selective deprotection steps .

Industrial Production Methods: Industrial production of ZL0580 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is available in various quantities, ranging from milligrams to grams, indicating its scalability for research purposes .

Chemical Reactions Analysis

Types of Reactions: ZL0580 primarily undergoes binding reactions with the BD1 domain of BRD4. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its role as an HIV inhibitor .

Common Reagents and Conditions: The compound is typically used in dimethyl sulfoxide (DMSO) solutions for in vitro and ex vivo studies. Concentrations used in experiments range from 0 to 80 micromolar, with incubation times varying from 1 to 3 days .

Major Products Formed: The primary product of ZL0580’s interaction is the suppression of HIV transcription. This is achieved through the formation of a repressive chromatin structure at the HIV promoter .

Scientific Research Applications

ZL0580 has significant applications in scientific research, particularly in the field of HIV treatment. It has been shown to induce HIV suppression in multiple in vitro and ex vivo cell models. When used in combination with antiretroviral therapy (ART), ZL0580 accelerates HIV suppression and delays viral rebound after ART cessation . Additionally, ZL0580 serves as a promising chemical scaffold for the development of probes and therapeutic agents for HIV epigenetic silencing .

Mechanism of Action

ZL0580 exerts its effects by selectively binding to the BD1 domain of BRD4. This binding inhibits Tat transactivation and transcription elongation, leading to the suppression of HIV transcription. The compound also induces a repressive chromatin structure at the HIV promoter, further contributing to its inhibitory effects . The mechanism involves preventing the binding of P-TEFb (CDK9/cyclin T1 complex) to Tat, thereby inhibiting HIV transcription .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of ZL0580: ZL0580 is unique in its selective binding to the BD1 domain of BRD4, which allows it to induce epigenetic suppression of HIV without the broad activation effects seen with pan-BET inhibitors like JQ1. This selectivity makes ZL0580 a valuable tool in HIV research and potential therapeutic development .

Properties

IUPAC Name

(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFYGSWCJGXEJY-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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